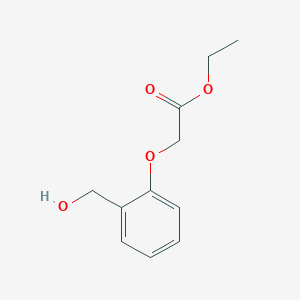

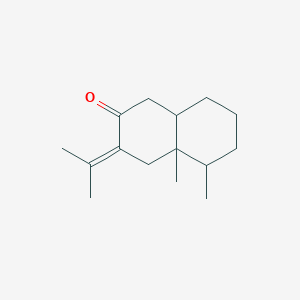

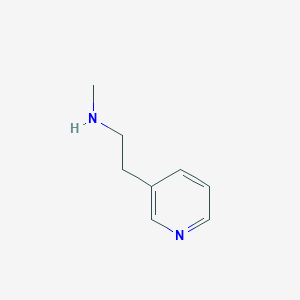

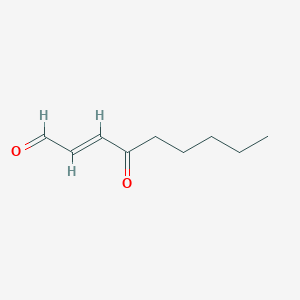

![molecular formula C7H13Cl2N3S B012610 4,5,6,7-テトラヒドロベンゾ[d]チアゾール-2,6-ジアミン二塩酸塩 CAS No. 104617-48-3](/img/structure/B12610.png)

4,5,6,7-テトラヒドロベンゾ[d]チアゾール-2,6-ジアミン二塩酸塩

説明

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride is a useful research compound. Its molecular formula is C7H13Cl2N3S and its molecular weight is 242.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

デュアルキナーゼ阻害剤

この化合物は、CK2とGSK3βの新規デュアルキナーゼ阻害剤の設計、合成、評価に使用されてきました . これらのキナーゼは、腫瘍抑制タンパク質(PTEN)を協調的にリン酸化し、その不活性化を引き起こします . したがって、PTENの不活性化をより効果的に防ぐには、両方のキナーゼを同時に阻害することが不可欠です .

DNAジャイレースB阻害剤

この化合物は、細菌DNAジャイレースB(GyrB)の阻害剤として作用する誘導体のコンピューター支援構造ベース最適化に使用されてきました . 分子複合体を安定化するさまざまな分子間相互作用の包括的な分析は、組み合わせられた理論的手法を用いて実施されました .

非線形光学応用

この化合物の硫酸一水和物は、非線形光学(NLO)用途に適した材料として機能します .

腐食阻害剤

これは、酸性媒体中の軟鋼の腐食阻害剤として使用されてきました .

医薬品合成の中間体

作用機序

Target of Action

The primary targets of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .

Mode of Action

This compound acts as an inhibitor of its targets. It binds to the active sites of GyrB, CK2, and GSK3β, preventing them from performing their normal functions . The compound’s interaction with these enzymes leads to changes in their activity, which can have significant effects on cellular processes.

Biochemical Pathways

The inhibition of GyrB affects the bacterial DNA replication process, potentially leading to the death of bacterial cells . On the other hand, the inhibition of CK2 and GSK3β prevents the phosphorylation of PTEN, which can lead to the reactivation of this tumor suppressor protein . This can have significant effects on cell proliferation and survival, particularly in cancer cells.

Result of Action

The inhibition of GyrB by 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride can lead to the death of bacterial cells, making it a potential antibacterial agent . The compound’s ability to inhibit CK2 and GSK3β and reactivate PTEN suggests that it could have potential as a cancer therapeutic .

Action Environment

The action of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride can be influenced by various environmental factors. For example, the compound’s stability and efficacy could be affected by temperature, pH, and the presence of other molecules in the environment

生化学分析

Biochemical Properties

4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride has been found to interact with several key enzymes and proteins. For instance, it acts as an inhibitor of bacterial DNA gyrase B (GyrB), a type II topoisomerase found in bacteria . The compound forms molecular complexes with GyrB, stabilizing the enzyme and preventing it from carrying out its function .

Cellular Effects

In terms of cellular effects, 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride’s inhibition of GyrB can lead to the prevention of DNA replication in bacteria, thereby exerting antibacterial effects .

Molecular Mechanism

The molecular mechanism of action of 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride involves the formation of molecular complexes with GyrB. These complexes are stabilized through various molecular interactions, which have been analyzed using combined theoretical techniques .

特性

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.2ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;;/h4H,1-3,8H2,(H2,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYXDZDBXNUPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)SC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30546340 | |

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104617-48-3 | |

| Record name | 4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30546340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。